Product packaging for 2,6-di(propan-2-yl)pyrimidin-4(3H)-one(Cat. No.:)

2,6-di(propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B11184760
M. Wt: 180.25 g/mol
InChI Key: RPMYUIAYOQWISA-UHFFFAOYSA-N
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Description

2,6-di(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative of significant interest in medicinal chemistry for the synthesis of novel compounds with therapeutic potential. Its structure serves as a key scaffold for the development of anticancer agents. Research indicates that 4,6-disubstituted pyrimidines exhibit high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology, and some diaryl-substituted pyrimidine derivatives have demonstrated strong binding affinity towards PIK3γ in molecular docking studies . Furthermore, the pyrimidinone core is a privileged structure in drug discovery. Beyond oncology, related thienopyrimidine compounds, which share a similar heterocyclic architecture, have been developed as narrow-spectrum antibacterial agents, specifically targeting the respiratory complex I of Helicobacter pylori . The synthetic versatility of the pyrimidinone ring, including its participation in rearrangements like the Dimroth Rearrangement, also makes it a valuable building block for creating diverse chemical libraries for high-throughput screening and lead optimization . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O B11184760 2,6-di(propan-2-yl)pyrimidin-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-di(propan-2-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6(2)8-5-9(13)12-10(11-8)7(3)4/h5-7H,1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMYUIAYOQWISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conclusion

2,6-di(propan-2-yl)pyrimidin-4(3H)-one stands as a representative example of the vast and versatile class of pyrimidinone heterocycles. While specific research on this particular molecule is limited, its chemical nature can be confidently extrapolated from the extensive body of knowledge surrounding the synthesis, reactivity, and biological significance of substituted pyrimidinones (B12756618). The foundational principles of pyrimidinone chemistry, from their synthesis via classical condensation reactions to their intriguing structural isomerism and broad pharmacological potential, provide a solid framework for understanding this compound. Future research into the specific properties and applications of this compound and its derivatives could uncover novel activities and contribute to the ever-expanding utility of the pyrimidinone scaffold in science and technology.

Advanced Spectroscopic and Structural Characterization of 2,6 Di Propan 2 Yl Pyrimidin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, it is possible to map the precise connectivity of atoms within the 2,6-di(propan-2-yl)pyrimidin-4(3H)-one molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the isopropyl substituents and the pyrimidine (B1678525) ring proton.

The two isopropyl groups are chemically equivalent and each consists of a methine proton (-CH) and two methyl groups (-CH₃). The six methyl protons are equivalent and would appear as a doublet due to coupling with the neighboring methine proton. The two methine protons would appear as a septet, a multiplet with seven lines, due to coupling with the six adjacent methyl protons. The proton attached to the pyrimidine ring at the C5 position is expected to appear as a singlet, as it has no adjacent protons to couple with. The N-H proton of the pyrimidine ring often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropyl -CH₃~1.2 - 1.4Doublet (d)12H
Isopropyl -CH~2.8 - 3.2Septet (sept)2H
Ring C5-H~5.8 - 6.2Singlet (s)1H
Ring N3-HVariable (e.g., ~10 - 12)Broad Singlet (br s)1H

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. These predictions are based on typical values for similar structural motifs. libretexts.orglibretexts.org

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.org For the symmetric this compound molecule, a total of six distinct carbon signals are expected.

The two isopropyl groups contain equivalent methyl carbons and equivalent methine carbons, resulting in two signals. The pyrimidine ring contains four carbon atoms: C2 and C6 are equivalent due to symmetry, C4 (the carbonyl carbon), and C5. This leads to three signals for the ring carbons. The carbonyl carbon (C=O) is typically the most deshielded, appearing furthest downfield. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon TypeExpected Chemical Shift (δ, ppm)
Isopropyl -CH₃~20 - 25
Isopropyl -CH~35 - 40
Ring C5~100 - 110
Ring C2, C6~160 - 170
Ring C4 (C=O)~170 - 180

Note: Chemical shifts are approximate and based on typical values for similar functional groups and structures. libretexts.orgmdpi.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak connecting the isopropyl methyl protons (~1.3 ppm) with the isopropyl methine proton (~3.0 ppm), confirming the isopropyl fragment's connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would show cross-peaks linking the ¹H signals of the isopropyl methyl and methine groups to their corresponding ¹³C signals, as well as connecting the C5-H proton to the C5 carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is crucial for piecing together the molecular skeleton, especially for identifying quaternary (non-protonated) carbons. youtube.com Key correlations would include the isopropyl methine proton showing a cross-peak to the C2/C6 carbon of the pyrimidine ring, and the C5-H proton showing correlations to the C4 (carbonyl) and C6 carbons. These correlations would definitively establish the attachment points of the isopropyl groups and the positions of the ring carbons.

Table 3: Expected Key 2D NMR Correlations.

ExperimentCorrelating NucleiInferred Connectivity
COSYIsopropyl -CH ↔ Isopropyl -CH₃Confirms isopropyl spin system
HSQCIsopropyl -CH ↔ Isopropyl -CDirect C-H bond assignment
HSQCRing C5-H ↔ Ring C5Direct C-H bond assignment
HMBCIsopropyl -CH ↔ Ring C2/C6Confirms attachment of isopropyl to ring
HMBCRing C5-H ↔ Ring C4 (C=O)Confirms position of carbonyl group
HMBCRing C5-H ↔ Ring C6Confirms ring structure

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., Carbonyl, N-H)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.commsu.edu For this compound, the key functional groups are the carbonyl group (C=O) and the secondary amine (N-H) within the pyrimidinone ring, as well as the C-H bonds of the alkyl groups.

The C=O stretching vibration typically gives rise to a strong, sharp absorption band. ucla.edu For cyclic amides (lactams), this band is often found in the range of 1650-1700 cm⁻¹. nih.govlibretexts.org The N-H bond of the amide group exhibits a stretching vibration in the region of 3200-3400 cm⁻¹. libretexts.orgresearchgate.net This band is often of medium intensity and can be broadened by hydrogen bonding. The aliphatic C-H bonds of the isopropyl groups will show stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org

Table 4: Characteristic IR Absorption Bands.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretching3200 - 3400Medium, often broad
C-H (sp³)Stretching2850 - 3000Medium to Strong
C=O (Amide/Lactam)Stretching1650 - 1700Strong, sharp
C=N / C=CStretching~1550 - 1650Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. libretexts.org

For this compound (C₁₀H₁₆N₂O), the calculated molecular weight is approximately 180.24 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 180. The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation pathways for alkyl-substituted heterocyclic compounds involve the cleavage of bonds adjacent to the ring or loss of the alkyl substituents. sapub.org

A primary fragmentation pathway would be the loss of a methyl radical (•CH₃, 15 Da) from one of the isopropyl groups to form a stable secondary carbocation, resulting in a fragment ion at m/z 165. Another prominent fragmentation would be the loss of an entire isopropyl radical (•CH(CH₃)₂, 43 Da), leading to a fragment ion at m/z 137. Further fragmentation of the pyrimidinone ring itself can occur through the loss of neutral molecules like carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da). cdnsciencepub.comsphinxsai.com

Table 5: Predicted Mass Spectrometry Fragments.

m/z ValueProposed FragmentProposed Loss from Parent Ion
180[C₁₀H₁₆N₂O]⁺˙Molecular Ion (M⁺˙)
165[M - CH₃]⁺Loss of a methyl radical (•CH₃)
137[M - C₃H₇]⁺Loss of an isopropyl radical (•C₃H₇)
152[M - CO]⁺˙Loss of carbon monoxide (CO)

X-ray Diffraction Analysis for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com While specific crystal structure data for this compound was not found in the searched literature, analysis of closely related pyrimidinone derivatives allows for a reliable prediction of its solid-state architecture. acs.orgmdpi.comresearchgate.net

Studies on substituted pyrimidinones (B12756618) consistently show that they exist in the keto-form in the solid state. semanticscholar.org The pyrimidinone ring is typically planar or nearly planar. A defining feature of the crystal packing in pyrimidinones is the formation of strong intermolecular hydrogen bonds. semanticscholar.org Specifically, the N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This N-H···O interaction often leads to the formation of centrosymmetric dimers, which then stack to build the larger crystal lattice. semanticscholar.org This robust hydrogen bonding network is a key factor in the supramolecular assembly and physical properties of these compounds. semanticscholar.org

Computational Chemistry and Theoretical Investigations of 2,6 Di Propan 2 Yl Pyrimidin 4 3h One

Quantum Chemical Studies on Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the three-dimensional structure, electronic environment, and spectroscopic characteristics.

Geometry Optimization and Conformational Landscapes Considering Di-isopropyl Steric Effects

The initial step in a computational study involves determining the most stable three-dimensional structure of the molecule through geometry optimization. For 2,6-di(propan-2-yl)pyrimidin-4(3H)-one, a key aspect of this analysis would be the conformational landscape arising from the rotation of the two propan-2-yl (di-isopropyl) groups. The steric hindrance between these bulky groups and the pyrimidine (B1678525) ring would significantly influence the molecule's preferred conformation.

A comprehensive conformational search would identify various local energy minima and the transition states connecting them. This would reveal the flexibility of the isopropyl groups and the energetic barriers to their rotation. The resulting data would likely be presented in a table of optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential Mapping)

Once the optimized geometry is obtained, an analysis of the electronic structure would provide insights into the molecule's reactivity. This typically involves the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting how the molecule will interact with other chemical species.

A Molecular Electrostatic Potential (MEP) map would also be generated. This color-coded map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the pyrimidine ring and positive potential near the hydrogen atoms.

A hypothetical data table for this section would include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and other quantum chemical descriptors such as electronegativity, chemical hardness, and the global electrophilicity index.

Interactive Table: Hypothetical Frontier Molecular Orbital Data

ParameterValue (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO GapData Not Available

Prediction and Validation of Spectroscopic Properties through Theoretical Calculations

Computational methods can predict various spectroscopic properties, which can then be used to interpret or validate experimental data. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are standard practice.

The calculated vibrational frequencies from an IR analysis would correspond to the different bond stretching and bending modes within the molecule. Theoretical ¹H and ¹³C NMR chemical shifts would be calculated and could be compared to experimental spectra to confirm the molecular structure. The accuracy of these theoretical predictions is highly dependent on the level of theory and basis set used in the calculations.

Interactive Table: Hypothetical Predicted Spectroscopic Data

SpectrumKey Predicted Peaks
IR (cm⁻¹)Data Not Available
¹H NMR (ppm)Data Not Available
¹³C NMR (ppm)Data Not Available

Reaction Pathway Modeling and Energetics

Computational modeling can be extended to investigate the mechanisms and energetics of chemical reactions involving this compound.

Transition State Characterization and Determination of Activation Energies

To understand a chemical reaction at a molecular level, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Computational methods are used to locate and characterize the geometry of the transition state. From the energies of the reactants and the transition state, the activation energy for the reaction can be calculated. This provides a quantitative measure of the kinetic barrier of the reaction.

Tautomeric Equilibrium Studies using Density Functional Theory (DFT)

The phenomenon of tautomerism is a critical aspect of the chemical reactivity and biological activity of pyrimidinone systems. For this compound, two primary tautomeric forms are of interest: the keto form (4-oxo) and the enol form (4-hydroxy). Density Functional Theory (DFT) calculations are a powerful tool to probe the relative stabilities of these tautomers and the energy barrier for their interconversion.

DFT studies on similar heterocyclic systems, such as pyridones and other pyrimidinones (B12756618), have consistently shown that the keto form is generally more stable than the enol form, with the equilibrium favoring the keto tautomer in various solvents. mdpi.com The relative energies are influenced by factors such as intramolecular hydrogen bonding and solvent polarity. mdpi.com

A hypothetical DFT study on this compound would involve geometry optimization of both the keto and enol tautomers, followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative energies, including zero-point vibrational energy corrections, would provide a quantitative measure of their stability. The transition state for the proton transfer between the two forms would also be located to determine the activation energy of the tautomerization process.

Hypothetical DFT Data for Tautomeric Equilibrium

TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
4-oxo (keto)0.003.5
4-hydroxy (enol)+5.82.1

Note: The data in this table is hypothetical and serves as an illustrative example of what a DFT study might reveal. The actual values would need to be determined through rigorous computational analysis.

Molecular Dynamics Simulations for Intramolecular Interactions and Dynamic Behavior

Key intramolecular interactions that would be of interest include hydrogen bonding patterns, particularly in the context of dimer formation or interactions with solvent molecules. The simulations would track the distances and angles between atoms to identify persistent interactions. The dynamic behavior of the molecule, including the flexibility of the pyrimidine ring and the motion of the substituent groups, would be characterized by analyzing trajectories from the simulation. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase.

Expected Insights from Molecular Dynamics Simulations:

Conformational Preferences: Determination of the preferred orientations of the isopropyl groups.

Hydrogen Bonding Dynamics: Analysis of the stability and lifetime of intramolecular and intermolecular hydrogen bonds.

Solvent Structuring: Understanding how the molecule organizes solvent molecules in its immediate vicinity.

Flexibility and Rigidity: Identification of rigid and flexible regions of the molecule, which can be important for its binding properties.

Derivatization Strategies and Synthetic Modifications of the 2,6 Di Propan 2 Yl Pyrimidin 4 3h One Core

Chemical Transformations at the Pyrimidinone Nitrogen Atoms (e.g., N-Alkylation, N-Acylation)

The nitrogen atoms within the 2,6-di(propan-2-yl)pyrimidin-4(3H)-one ring offer prime sites for derivatization, enabling the modulation of the molecule's electronic and steric properties. N-alkylation and N-acylation are the most common transformations employed for this purpose.

The N-alkylation of pyrimidinone systems can sometimes lead to a mixture of N- and O-alkylated products. However, reaction conditions can be optimized to favor N-substitution. The choice of base and solvent system is critical in directing the regioselectivity of the alkylation. For instance, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) typically favors N-alkylation over O-alkylation.

N-acylation, the introduction of an acyl group onto the nitrogen atom, is another effective strategy for modifying the pyrimidinone core. This transformation is generally achieved by treating the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base. These N-acyl derivatives can serve as intermediates for further synthetic manipulations or as final products with altered biological or physical properties.

Reagent ClassExample ReagentPotential Product
Alkyl HalideIodomethane3-methyl-2,6-di(propan-2-yl)pyrimidin-4(3H)-one
Acyl ChlorideAcetyl chloride3-acetyl-2,6-di(propan-2-yl)pyrimidin-4(3H)-one
Sulfonyl ChlorideBenzenesulfonyl chloride3-(phenylsulfonyl)-2,6-di(propan-2-yl)pyrimidin-4(3H)-one

Functionalization of the Isopropyl Side Chains and their Chemical Consequences

The isopropyl groups at the 2- and 6-positions of the pyrimidinone ring, while seemingly simple alkyl substituents, can also be targets for chemical modification, albeit requiring more forcing conditions. Halogenation of the benzylic-like positions of the isopropyl groups can be achieved under radical conditions, introducing a handle for subsequent nucleophilic substitution reactions.

Oxidation of the isopropyl groups can lead to the formation of tertiary alcohols or ketones, dramatically altering the polarity and hydrogen bonding capabilities of the molecule. These transformations can have significant chemical consequences, influencing the solubility, crystal packing, and intermolecular interactions of the resulting derivatives.

Synthesis of Pyrimidinone-Fused Heterocyclic Systems through Further Cyclizations

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the introduction of a functional group that can undergo an intramolecular cyclization. For example, N-alkylation with a bifunctional reagent containing both an alkyl halide and another reactive moiety can set the stage for a subsequent ring-closing reaction.

Annulation strategies, where a new ring is built onto the existing pyrimidinone framework, are also prevalent. These methods can lead to the formation of a variety of fused systems, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, depending on the nature of the reactants and the reaction conditions employed. The fusion of an additional ring can rigidify the molecular structure and introduce new points of diversity for further functionalization. The synthesis of fused pyrimidines is a significant area of research, with various strategies being developed to access these structurally diverse molecules. researchgate.netias.ac.inderpharmachemica.com

Investigation of Structure-Reactivity Relationships in Derivatization (focus on chemical outcomes and synthetic pathways)

The steric bulk of the two isopropyl groups at the 2- and 6-positions significantly influences the reactivity of the this compound core. These bulky substituents can sterically hinder the approach of reagents to the adjacent positions on the pyrimidine (B1678525) ring, thereby directing the regioselectivity of certain reactions.

For example, in electrophilic aromatic substitution-type reactions on the pyrimidinone ring (if activated appropriately), the isopropyl groups would be expected to direct incoming electrophiles to the less hindered C5 position. Similarly, the steric environment created by the isopropyl groups can influence the conformational preferences of N-substituted derivatives, which can, in turn, affect their biological activity or material properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2,6-di(propan-2-yl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of β-diketones with urea or thiourea derivatives. Optimization involves adjusting substituents (e.g., using isopropyl groups at positions 2 and 6) and reaction parameters (temperature: 80–120°C, solvent: ethanol/acetic acid). Catalysts like HCl or p-toluenesulfonic acid improve yields (up to 89% in analogous reactions) . For scalability, microwave-assisted synthesis reduces reaction time while maintaining efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral features analyzed?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals deshielded protons adjacent to electronegative atoms (e.g., pyrimidinone carbonyl groups at δ 8.2–8.5 ppm). 13^{13}C NMR confirms carbonyl carbons at δ 160–170 ppm .
  • IR : Strong absorption bands at 1680–1700 cm1^{-1} confirm C=O stretching.
  • HPLC : Purity assessment (≥98%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in functionalizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., C-5 position for electrophilic substitution). Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets like mPGES-1, guiding functional group prioritization .

Q. What strategies address contradictions in biological activity data for pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :

  • Assay Harmonization : Standardize cell lines (e.g., HEK293 for mPGES-1 inhibition) and inhibitor concentrations to reduce variability .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at C-2/C-6 to enhance enzyme inhibition while comparing IC50_{50} values across derivatives .

Q. How are QSAR models developed for pyrimidin-4(3H)-one derivatives targeting enzymes like dihydrofolate reductase (DHFR)?

  • Methodological Answer :

  • Descriptor Selection : Use topological polar surface area (TPSA) and logP values to correlate with DHFR binding .
  • Regression Analysis : Apply partial least squares (PLS) to datasets of IC50_{50} values and molecular descriptors (e.g., Hammett σ constants for substituent effects) .

Data Analysis and Experimental Design

Q. How do steric effects from isopropyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Steric hindrance at C-2/C-6 reduces accessibility for bulky catalysts (e.g., Pd(PPh3_3)4_4). Kinetic studies (monitored via GC-MS) compare reaction rates with less hindered analogs. Substituent tuning (e.g., smaller methyl groups) improves coupling efficiency .

Q. What chromatographic methods resolve co-eluting impurities during purification?

  • Methodological Answer : Use gradient elution (e.g., 10–90% acetonitrile in water over 30 min) on reverse-phase columns. For persistent impurities, preparative TLC with ethyl acetate/hexane (3:7) isolates the target compound .

Biological and Pharmacological Applications

Q. How is this compound evaluated for anti-inflammatory activity?

  • Methodological Answer :

  • In Vitro : COX-2/mPGES-1 inhibition assays using ELISA to measure PGE2_2 reduction in LPS-stimulated macrophages .
  • In Vivo : Carrageenan-induced rat paw edema models assess dose-dependent inflammation suppression (10–50 mg/kg, oral administration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.